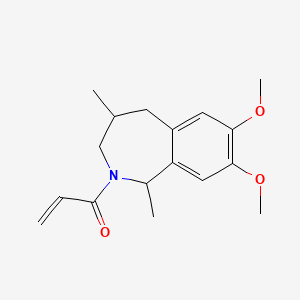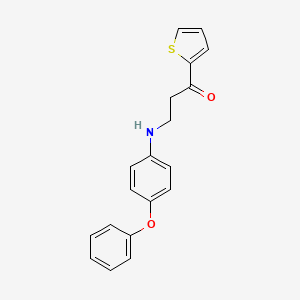
3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone, also known as PTP, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. PTP is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Green Chemistry Approaches
Research on phloretic acid, a phenolic compound, highlights the pursuit of renewable and sustainable chemical precursors in polymer synthesis. Phloretic acid, derived from natural sources, has been used to enhance the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol-based reactions. This approach signifies the potential of utilizing naturally occurring phenolic compounds for developing bio-based materials with applications in various industries, including materials science (Acerina Trejo-Machin et al., 2017).
Catalysis and Chemical Transformations
A study on the selective hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst in aqueous media has demonstrated a highly efficient and selective method for converting phenol to cyclohexanone, an important intermediate in the chemical industry. This work illustrates the significance of developing selective catalysts for the transformation of phenolic compounds, which could be relevant for the processing or synthesis of derivatives of 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone (Yong Wang et al., 2011).
Synthesis and Characterization of Phenolic Derivatives
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity provides an example of biocatalytic approaches to synthesizing chiral phenolic derivatives. Such methodologies could be applied to the synthesis of chiral derivatives of 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone, offering potential applications in pharmaceuticals and fine chemicals (Y. Choi et al., 2010).
Advanced Materials and Photophysical Properties
The development of lanthanide-centered hybrid materials using modified functional bridges bonded with silica highlights the potential of phenolic compounds in the design of advanced materials with unique photophysical properties. This research underscores the role of phenolic derivatives in molecular design and the creation of materials with specific optical and electronic properties, relevant for applications in optoelectronics, sensors, and photonics (J. Liu & B. Yan, 2008).
Propriétés
IUPAC Name |
3-(4-phenoxyanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-18(19-7-4-14-23-19)12-13-20-15-8-10-17(11-9-15)22-16-5-2-1-3-6-16/h1-11,14,20H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLVMQZUBHJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)

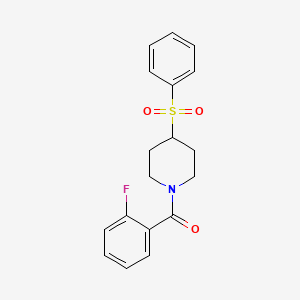
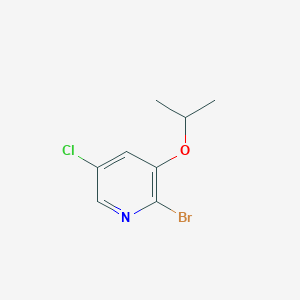

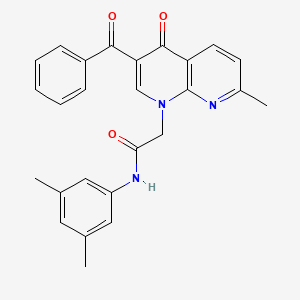
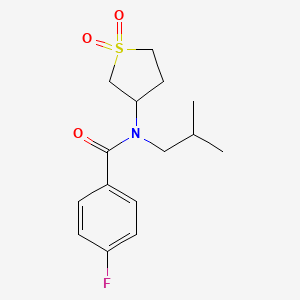
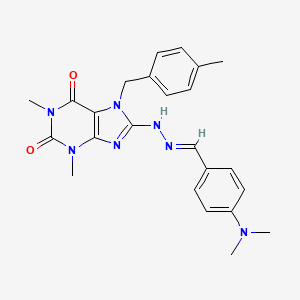

![Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904869.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)
![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)
